Cas no 1386986-06-6 (5-Chloro-3-(methoxymethyl)picolinonitrile)

5-Chloro-3-(methoxymethyl)picolinonitrile is a versatile heterocyclic compound featuring a chlorinated pyridine core with a methoxymethyl substituent and a nitrile functional group. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring precise substitution patterns. The chloro and nitrile groups enhance reactivity, facilitating further derivatization, while the methoxymethyl moiety contributes to solubility and stability. This compound is well-suited for cross-coupling reactions, nucleophilic substitutions, and other transformations critical in fine chemical manufacturing. High purity and consistent quality ensure reliable performance in research and industrial applications.
5-Chloro-3-(methoxymethyl)picolinonitrile structure
1386986-06-6 structure
Product Name:5-Chloro-3-(methoxymethyl)picolinonitrile
CAS No:1386986-06-6
MF:C8H7ClN2O
MW:182.60698056221
CID:2135892
PubChem ID:68109909
Update Time:2025-06-09

5-Chloro-3-(methoxymethyl)picolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-(methoxymethyl)-2-Pyridinecarbonitrile
    • 5-Chloro-3-(methoxymethyl)picolinonitrile
    • AHIYBRIEVPKSGH-UHFFFAOYSA-N
    • 5-Chloro-3-methoxymethyl-pyridine-2-carbonitrile
    • 2-Pyridinecarbonitrile, 5-chloro-3-(methoxymethyl)-
    • DA-37541
    • DTXSID801232810
    • BS-50780
    • 1386986-06-6
    • 5-chloro-3-(methoxymethyl)pyridine-2-carbonitrile
    • SCHEMBL10325044
    • Inchi: 1S/C8H7ClN2O/c1-12-5-6-2-7(9)4-11-8(6)3-10/h2,4H,5H2,1H3
    • InChI Key: AHIYBRIEVPKSGH-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C#N)C(=C1)COC

Computed Properties

  • Exact Mass: 182.0246905g/mol
  • Monoisotopic Mass: 182.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.9
  • XLogP3: 1.2

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5-Chloro-3-(methoxymethyl)picolinonitrile Related Literature

Additional information on 5-Chloro-3-(methoxymethyl)picolinonitrile

Introduction to 5-Chloro-3-(methoxymethyl)picolinonitrile (CAS No. 1386986-06-6)

5-Chloro-3-(methoxymethyl)picolinonitrile, identified by its Chemical Abstracts Service (CAS) number 1386986-06-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitrile-containing heterocycles, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of both chloro and methoxymethyl substituents in its molecular structure endows it with unique reactivity, making it a valuable intermediate in synthetic chemistry.

The structural framework of 5-Chloro-3-(methoxymethyl)picolinonitrile consists of a pyridine core, which is a common scaffold in many bioactive molecules. The pyridine ring is electron-deficient due to the presence of a nitrogen atom, which can engage in hydrogen bonding and coordinate with various biological targets. The chloro group at the 5-position and the methoxymethyl group at the 3-position introduce further functionalization possibilities, allowing for selective modifications that can modulate the compound's pharmacological properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine derivatives. The nitrile functional group, in particular, has been extensively studied for its ability to participate in various chemical transformations, including hydrolysis to carboxylic acids and reduction to amides. These reactions make 5-Chloro-3-(methoxymethyl)picolinonitrile a versatile building block for constructing more complex molecules with tailored biological activities.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammation. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can target these diseases effectively. The pyridine core and the electron-withdrawing nature of the nitrile group make 5-Chloro-3-(methoxymethyl)picolinonitrile an attractive candidate for such applications.

Recent studies have demonstrated the utility of 5-Chloro-3-(methoxymethyl)picolinonitrile in the synthesis of novel kinase inhibitors. For instance, researchers have reported its use as an intermediate in the preparation of small-molecule inhibitors that target tyrosine kinases. These inhibitors have shown promising activity in preclinical studies, highlighting the compound's potential as a pharmacophore. The chloro and methoxymethyl groups provide handles for further derivatization, allowing chemists to optimize potency and selectivity.

Another area where 5-Chloro-3-(methoxymethyl)picolinonitrile has shown promise is in the development of antimicrobial agents. Antibiotic resistance is a growing global health concern, and there is an urgent need for new drugs that can combat resistant bacterial strains. The structural features of this compound make it a suitable candidate for designing molecules that can disrupt bacterial cell wall synthesis or interfere with other essential bacterial processes. Preliminary studies have suggested that derivatives of 5-Chloro-3-(methoxymethyl)picolinonitrile exhibit inhibitory activity against certain bacterial species, warranting further investigation.

The synthetic chemistry of 5-Chloro-3-(methoxymethyl)picolinonitrile also presents interesting challenges and opportunities. The compound can be synthesized through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the nucleophilic substitution of a halogenated pyridine precursor with a methoxymethylating agent, followed by cyanation to introduce the nitrile group. Alternative methods may involve catalytic hydrogenation or metal-catalyzed cross-coupling reactions to achieve similar structural motifs.

In conclusion, 5-Chloro-3-(methoxymethyl)picolinonitrile (CAS No. 1386986-06-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents targeting various diseases. As research in this field continues to evolve, compounds like 5-Chloro-3-(methoxymethyl)picolinonitrile are likely to play an increasingly important role in drug discovery and development.

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